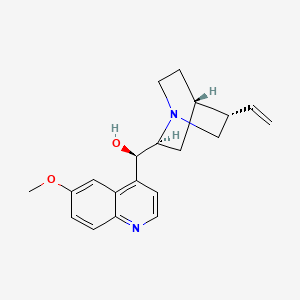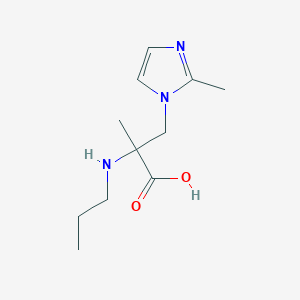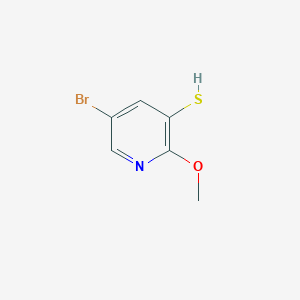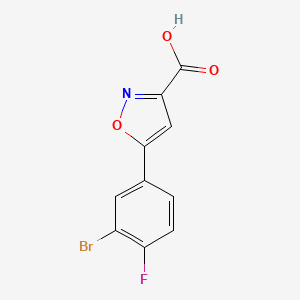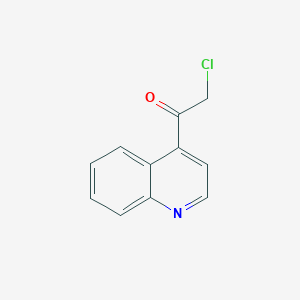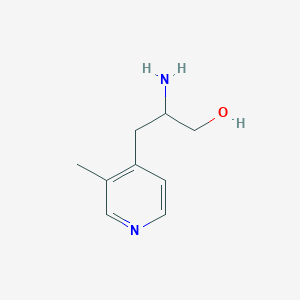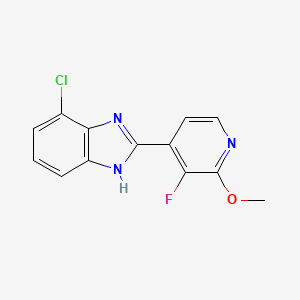
7-chloro-2-(3-fluoro-2-methoxypyridin-4-yl)-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-2-(3-fluoro-2-methoxypyridin-4-yl)-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the benzodiazole family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(3-fluoro-2-methoxypyridin-4-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. A common approach might include:
Formation of the benzodiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the pyridine moiety: This step may involve coupling reactions such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could involve the conversion of nitro groups to amines or the reduction of double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzodiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted benzodiazoles or pyridines.
Scientific Research Applications
7-chloro-2-(3-fluoro-2-methoxypyridin-4-yl)-1H-1,3-benzodiazole may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, benzodiazole derivatives can interact with various molecular targets, such as enzymes or receptors, influencing biological pathways. The specific interactions and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
7-chloro-1,3-benzodiazole: Lacks the pyridine moiety.
2-(3-fluoro-2-methoxypyridin-4-yl)-1H-1,3-benzodiazole: Lacks the chloro group.
7-chloro-2-(2-methoxypyridin-4-yl)-1H-1,3-benzodiazole: Lacks the fluoro group.
Uniqueness
The presence of both the chloro and fluoro groups, along with the methoxypyridine moiety, may confer unique chemical and biological properties, such as increased potency, selectivity, or stability.
Properties
Molecular Formula |
C13H9ClFN3O |
|---|---|
Molecular Weight |
277.68 g/mol |
IUPAC Name |
4-chloro-2-(3-fluoro-2-methoxypyridin-4-yl)-1H-benzimidazole |
InChI |
InChI=1S/C13H9ClFN3O/c1-19-13-10(15)7(5-6-16-13)12-17-9-4-2-3-8(14)11(9)18-12/h2-6H,1H3,(H,17,18) |
InChI Key |
VNBBKWQDADPONJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1F)C2=NC3=C(N2)C=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


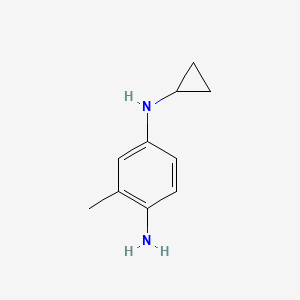

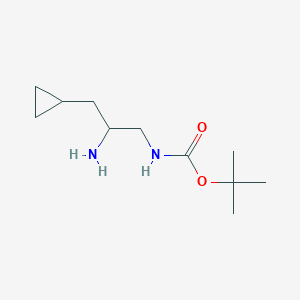
![5-[2-(3-bromophenyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13585512.png)
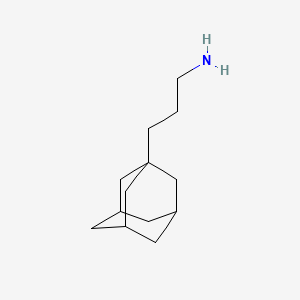
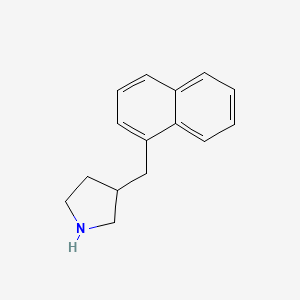
![7-Chloro-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13585526.png)
